N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
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Overview
Description
N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that features a benzimidazole core linked to a furan ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Bromination: The benzimidazole derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Coupling with Furylcarboxamide: The brominated benzimidazole is coupled with 2-furylcarboxamide using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the benzimidazole can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furanones
Reduction: Amino derivatives
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide exerts its effects is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes or receptors that are involved in key biological pathways.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
- N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
- N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
Uniqueness
N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c21-15-9-7-14(8-10-15)13-24-17-5-2-1-4-16(17)23-19(24)12-22-20(25)18-6-3-11-26-18/h1-11H,12-13H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVUSOZSRLZPNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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